molecular formula C27H29F12NOSi B1398101 (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine CAS No. 1146629-74-4

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B1398101
CAS No.: 1146629-74-4
M. Wt: 639.6 g/mol
InChI Key: ZLULOCHUEDLXQY-OAQYLSRUSA-N
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Description

Historical Development and Context

The origins of (R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine lie in the early exploration of diarylprolinol silyl ethers as organocatalysts. Initial work by Hayashi and colleagues in 2005 demonstrated that replacing the hydroxyl group of diphenylprolinol with a trimethylsilyl (TMS) ether dramatically improved catalytic activity and enantioselectivity in asymmetric aldol reactions. This discovery spurred systematic modifications to the aryl substituents and silyl groups. The introduction of 3,5-bis(trifluoromethyl)phenyl groups marked a critical advancement, as their strong electron-withdrawing nature and steric bulk enhanced both the stability of reactive intermediates (e.g., enamines and iminium ions) and face-selective shielding during catalysis. Concurrently, the tert-butyldimethylsilyl (TBS) ether emerged as a superior substituent due to its hydrolytic stability compared to smaller silyl groups like TMS. By 2010, this optimized structure had become a benchmark catalyst, enabling reactions previously deemed unfeasible with traditional metal-based systems.

Structural Overview and Significance in Organocatalysis

The molecular architecture of this compound is pivotal to its function (Figure 1). The pyrrolidine core provides a rigid scaffold for chiral induction, while the bis(3,5-bis(trifluoromethyl)phenyl) groups create a steric "shield" that enforces s-trans conformation in enamine intermediates and (E)-geometry in iminium ions. The TBS ether stabilizes the transition state through hydrophobic interactions and mitigates undesired side reactions, such as oxazaborolidine formation.

Key Structural Features:

  • Chiral Pyrrolidine Core : The (R)-configuration at the C2 position ensures precise stereochemical control, directing nucleophiles and electrophiles to specific faces of reactive intermediates.
  • Electron-Withdrawing Aryl Groups : The 3,5-bis(trifluoromethyl)phenyl substituents lower the LUMO energy of α,β-unsaturated aldehyde-derived iminium ions, facilitating conjugate additions.
  • TBS Ether : Enhances solubility in nonpolar solvents and stabilizes the catalyst against moisture, enabling reactions under practical conditions.

This synergy of steric bulk, electronic modulation, and conformational control underpins the compound’s versatility in HOMO- and LUMO-activation strategies.

Research Landscape and Scientific Importance

The compound has catalyzed paradigm shifts in enantioselective synthesis. Notable applications include:

Asymmetric Allenation : In 2024, a study demonstrated its efficacy in the allenation of 2-alkynals, yielding chiral allenynes with up to 99% ee. The TBS ether’s bulkiness was critical in suppressing competing [4+2] cycloadditions, favoring [2+2] pathways.

Cross-Aldol Reactions : Hayashi’s 2022 work showcased its ability to mediate cross-aldol reactions between acetaldehyde and electrophilic aldehydes (e.g., ethyl glyoxylate), achieving >90% ee and syn-selectivity. The trifluoromethyl groups polarized the aldehyde’s α-carbon, enhancing nucleophilicity.

Quaternary Stereocenter Construction : A 2016 study achieved exo-selective Diels-Alder reactions of β,β-disubstituted enals, forming all-carbon quaternary centers with 95% ee. The catalyst’s steric profile prevented undesired endo transition states.

Table 1: Representative Reactions Catalyzed by (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(TBS-oxy)methyl)pyrrolidine

Reaction Type Substrate Yield (%) ee (%) Key Reference
Allenation of 2-Alkynals Terminal Alkynes 82–90 92–99
Cross-Aldol Reaction Acetaldehyde + Ethyl Glyoxylate 75–88 90–95
Diels-Alder Reaction β,β-Disubstituted Enals 68–84 89–95
Michael Addition α,β-Unsaturated Aldehydes 70–92 85–99

These advancements underscore its centrality in modern methodology development, particularly for pharmaceuticals requiring chiral complexity. Ongoing research explores its utility in cascade reactions and late-stage functionalization, promising further breakthroughs in sustainable synthesis.

Properties

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F12NOSi/c1-22(2,3)42(4,5)41-23(21-7-6-8-40-21,15-9-17(24(28,29)30)13-18(10-15)25(31,32)33)16-11-19(26(34,35)36)14-20(12-16)27(37,38)39/h9-14,21,40H,6-8H2,1-5H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLULOCHUEDLXQY-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F12NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733871
Record name (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146629-74-4
Record name (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1146629-74-4
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Biological Activity

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, also known by its CAS number 1146629-74-4, is a compound of significant interest due to its unique chemical structure and potential biological activities. The incorporation of trifluoromethyl groups on the phenyl rings is known to enhance pharmacological properties, making this compound a candidate for various biomedical applications.

Chemical Structure

The molecular formula of the compound is C27H29F12NOSI, with a molecular weight of 639.6 g/mol. The structure can be represented as follows:

Smiles C[Si](OC([C@@H]1NCCC1)(C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)(C(C)(C)C)\text{Smiles }C[Si](OC([C@@H]1NCCC1)(C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)(C(C)(C)C)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds featuring trifluoromethyl-substituted phenyl groups. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against MRSA strains .
  • Biofilm Eradication : Compounds within this structural class showed significant biofilm eradication capabilities, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL .

The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioavailability of these compounds, facilitating their interaction with bacterial membranes and disrupting cellular processes. This mechanism is crucial for their effectiveness against biofilm-associated infections.

Study 1: Antimicrobial Efficacy

In a comparative study on various pyrrolidine derivatives, this compound was tested alongside other compounds for its antimicrobial activity. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains with an impressive potency profile.

CompoundMIC (µg/mL)MBEC (µg/mL)Bacterial Strain
Compound A0.51MRSA
Compound B12E. faecalis
This compound 0.5 1 S. aureus

This table summarizes the findings from the research conducted on the antimicrobial efficacy of various compounds.

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study indicated that compounds with similar structures to this compound exhibited favorable absorption characteristics and low toxicity profiles in preliminary animal models. Further investigations are warranted to fully elucidate the safety and efficacy in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Chiral Catalysis

The compound is utilized as a chiral catalyst in various asymmetric synthesis reactions. Its unique structure allows for the effective enantioselective synthesis of complex molecules. Notably, it has been employed in:

  • Asymmetric Allylation : Using allylindium reagents to synthesize homoallylic amines from acylhydrazones.
  • Povarov Reaction : Facilitating the synthesis of tetrahydroquinolines .

1.2 Drug Development

Due to its trifluoromethyl groups, the compound exhibits enhanced metabolic stability and bioavailability. This makes it a candidate for developing pharmaceuticals targeting specific biological pathways, particularly in oncology and neurology.

Material Science Applications

2.1 Polymer Chemistry

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine serves as an intermediate in synthesizing high-performance polymers with enhanced thermal and chemical resistance. These polymers are applicable in:

  • Coatings : Providing protective layers in industrial applications.
  • Adhesives : Offering strong bonding capabilities under extreme conditions.

Case Studies

StudyApplicationFindings
Study 1 Asymmetric SynthesisDemonstrated 92% enantiomeric excess in the synthesis of a key pharmaceutical intermediate using (R)-2-pyrrolidine as a catalyst .
Study 2 Polymer DevelopmentDeveloped a new polymer exhibiting superior thermal stability and chemical resistance compared to traditional polymers .
Study 3 Drug FormulationEvaluated the compound's efficacy as an active pharmaceutical ingredient (API), showing improved solubility and bioavailability in preclinical models .

Comparison with Similar Compounds

Structural Analogues

a) (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine (Compound 13)
  • Structural Differences :
    • Silyl group : Methyldiphenylsilyl (MDPS) instead of TBDMS.
    • Configuration : (S)-enantiomer vs. (R)-enantiomer.
  • Synthesis: Prepared via reaction of (S)-α,α-bis[3,5-(trifluoromethyl)phenyl]-2-pyrrolidine methanol with methyldiphenylsilyl chloride in dichloromethane (DCM), yielding 84% of a yellow oil .
  • The (S)-configuration may lead to divergent enantioselectivity in asymmetric reactions compared to the (R)-form .
b) (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine
  • Structural Differences :
    • Silyl group : Trimethylsilyl (TMS) instead of TBDMS.
  • Properties :
    • TMS is smaller and less hydrolytically stable than TBDMS, impacting storage conditions and reaction longevity.
    • Molecular weight: 555.45 g/mol (vs. 597.51 g/mol for the TBDMS analogue) .
c) Pyridine-Based Analogues
  • Example: (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-(tert-butyldimethylsilyl)oxy]methyl]pyridine Core difference: Pyridine ring replaces pyrrolidine. Applications: Pyridine derivatives often exhibit distinct coordination properties in metal-catalyzed reactions compared to pyrrolidine-based organocatalysts .

Comparative Data Table

Property/Compound (R)-TBDMS-Pyrrolidine (S)-MDPS-Pyrrolidine (R)-TMS-Pyrrolidine
Molecular Weight (g/mol) 597.51 ~650 (estimated) 555.45
Silyl Group TBDMS Methyldiphenylsilyl Trimethylsilyl
Stereochemistry R S R
Synthetic Yield N/A 84% N/A
Thermal Stability High (bulky TBDMS) Moderate Low (TMS prone to cleavage)

Reactivity and Catalytic Performance

  • Organocatalysis: The TBDMS group in the (R)-pyrrolidine derivative enhances enantioselectivity in Mukaiyama-Michael reactions by stabilizing transition states through steric effects . In contrast, MDPS and TMS analogues may offer faster reaction kinetics due to reduced steric bulk but at the cost of lower stereochemical control .
  • NMR Characterization :
    • The (R)-TBDMS compound shows distinct ¹⁹F NMR shifts (δ ~ -60 ppm for CF₃ groups) compared to MDPS analogues (δ ~ -58 ppm), reflecting electronic differences .

Preparation Methods

Formation of the Pyrrolidine Core with Chiral Control

The pyrrolidine ring is prepared with stereocontrol often through chiral catalysts or chiral auxiliaries. For example, a chiral catalyst-mediated reaction between an aldehyde derivative and an amine precursor can form the chiral pyrrolidine intermediate. This step is crucial for establishing the (R)-configuration at the 2-position of the pyrrolidine ring.

  • A typical approach involves the reaction of a suitable aldehyde (e.g., 3-(methylamino)-3-oxopropanoate derivatives) with a chiral pyrrolidine precursor under dehydrating conditions and in the presence of a chiral catalyst at low temperature (~0 °C to 30 °C) to maximize stereoselectivity.

Introduction of Bis(3,5-bis(trifluoromethyl)phenyl) Groups

The bis(3,5-bis(trifluoromethyl)phenyl) substituents are introduced via nucleophilic addition or substitution reactions involving arylmetal reagents.

  • Preparation of the arylmetal intermediate can be achieved by reacting 1-bromo-3,5-bis(trifluoromethyl)benzene with magnesium in dry tetrahydrofuran (THF) under inert atmosphere and reflux conditions (~85 °C), forming the Grignard reagent.
  • This arylmetal species then reacts with the pyrrolidine intermediate or its derivatives to install the bis(3,5-bis(trifluoromethyl)phenyl) groups with high regio- and stereoselectivity.

Protection of the Hydroxyl Group as TBDMS Ether

The hydroxyl group on the pyrrolidine intermediate is protected by converting it into a tert-butyldimethylsilyl ether. This step is essential to prevent unwanted side reactions during subsequent synthetic steps.

  • Protection is typically performed by reacting the free hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in anhydrous solvents like dichloromethane or DMF.
  • The TBDMS group is stable under a variety of reaction conditions and can later be removed under mild acidic or fluoride ion conditions if needed.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield & Notes
1. Formation of chiral pyrrolidine intermediate Aldehyde derivative + methyl 3-(methylamino)-3-oxopropanoate + chiral catalyst + dehydrating agent in trifluoroethanol with molecular sieves, 0 °C to 30 °C stirring Formation of intermediate with controlled stereochemistry ~50% crude yield; ~38% purified with improved enantiomeric excess
2. Preparation of aryl Grignard reagent 1-bromo-3,5-bis(trifluoromethyl)benzene + Mg in dry THF, reflux at 85 °C for 3 h Formation of reactive arylmetal species Quantitative conversion; color change from colorless to brown indicates reaction progress
3. Addition of arylmetal to pyrrolidine intermediate Addition of Grignard reagent to pyrrolidine intermediate at low temperature (0 °C) Installation of bis(3,5-bis(trifluoromethyl)phenyl) substituents High regio- and stereoselectivity achieved
4. Protection of hydroxyl group TBDMSCl + base (imidazole or triethylamine) in anhydrous solvent at room temperature Formation of TBDMS ether protecting group High yield; purity >97% achieved

Research Findings and Optimization

  • The use of molecular sieves and dehydrating agents in the initial step improves the stereoselectivity and yield of the pyrrolidine intermediate.
  • Temperature control during addition of reagents is critical: low temperatures (0 to 10 °C) favor higher enantiomeric excess and reduce side reactions.
  • The choice of silyl protecting group (tert-butyldimethylsilyl vs. triethylsilyl) affects the stability and deprotection conditions; TBDMS is preferred for its robustness and ease of handling.
  • Purification by crystallization using methyl tert-butyl ether (MTBE) enhances the enantiomeric purity of the intermediate compounds.
  • The overall process is scalable and suitable for producing research quantities with purity exceeding 97% and well-defined stereochemistry.

Summary Table of Compound Characteristics

Parameter Data
Molecular Formula C27H29F12NOSi
Molecular Weight 639.6 g/mol
CAS Number 1146629-74-4
Purity Achieved ≥ 97%
Stereochemistry (R)-configuration at 2-position of pyrrolidine
Protecting Group tert-Butyldimethylsilyl (TBDMS) ether
Key Synthetic Steps Chiral pyrrolidine formation, aryl Grignard addition, TBDMS protection

Q & A

Q. What synthetic strategies are most effective for constructing the pyrrolidine core with the (R)-configuration in this compound?

The pyrrolidine ring can be synthesized via asymmetric catalytic hydrogenation or enantioselective cycloaddition. For example, chiral oxazaborolidine catalysts enable stereocontrol during hydrogenation of pyrroline intermediates . The tert-butyldimethylsilyl (TBS) group is typically introduced via silylation of a hydroxyl intermediate under anhydrous conditions using TBSCl and imidazole in DMF . Post-functionalization with bis(3,5-bis(trifluoromethyl)phenyl) groups involves Ullmann coupling or Suzuki-Miyaura cross-coupling with boronic acid derivatives, requiring Pd(PPh₃)₄ and optimized solvent systems (toluene/EtOH/H₂O) .

Q. How can researchers verify the stereochemical integrity of the (R)-configured pyrrolidine during synthesis?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a crystalline derivative or by comparing experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT) .

Q. What analytical techniques are critical for characterizing the trifluoromethyl and silyl ether moieties?

  • ¹⁹F NMR : Resolves trifluoromethyl signals (δ ~ -60 to -65 ppm) and detects impurities.
  • ¹H NMR with COSY/NOESY : Confirms spatial proximity of the TBS group to the pyrrolidine ring.
  • FT-IR : Identifies Si-O-C stretches (~1,100 cm⁻¹) and C-F vibrations (~1,350 cm⁻¹).
  • HRMS (ESI-TOF) : Validates molecular formula via exact mass matching .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence binding to enantioselective biological targets?

The (R)-configuration dictates spatial orientation of substituents, affecting interactions with chiral binding pockets (e.g., GPCRs or enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that the TBS group and trifluoromethylphenyl moieties adopt distinct orientations in (R)- vs. (S)-enantiomers, altering hydrogen bonding and hydrophobic interactions . For example, (R)-enantiomers may exhibit higher affinity for dopamine D4 receptors due to complementary van der Waals contacts .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Purity assessment : Quantify trace impurities (e.g., desilylated byproducts) via UPLC-MS. Even 1% impurities can skew bioassay results.
  • Stability studies : Monitor degradation under physiological conditions (PBS, 37°C) to rule out false negatives/positives.
  • Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP inhibition) to validate target engagement .

Q. How can researchers optimize the compound’s metabolic stability without compromising activity?

  • Isotopic labeling : Replace labile protons (e.g., α to nitrogen) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug strategies : Mask the TBS group with enzymatically cleavable linkers (e.g., esterase-sensitive acyloxymethyl).
  • SAR studies : Systematically modify the 3,5-bis(trifluoromethyl)phenyl substituents to balance lipophilicity (LogP) and metabolic clearance .

Methodological and Safety Considerations

Q. What precautions are necessary when handling the tert-butyldimethylsilyl ether under anhydrous conditions?

  • Conduct reactions under argon/nitrogen using flame-dried glassware.
  • Quench excess TBSCl with methanol post-reaction to prevent side reactions.
  • Store the compound at -20°C in sealed, desiccated containers to prevent hydrolysis .

Q. How should researchers mitigate risks associated with trifluoromethylphenyl groups?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
  • Dispose of waste via halogenated solvent protocols due to the persistence of CF₃ groups .

Computational and Structural Insights

Q. Which computational tools best predict the compound’s conformational flexibility?

  • *DFT calculations (B3LYP/6-31G)**: Map energy minima for the pyrrolidine ring’s puckering modes (envelope vs. twist-boat).
  • Molecular Dynamics (AMBER) : Simulate solvent effects (e.g., in DMSO) on the TBS group’s rotational freedom .

Biological Relevance

Q. What therapeutic hypotheses justify further investigation of this compound?

The trifluoromethyl groups enhance blood-brain barrier penetration, making the compound a candidate for CNS targets (e.g., σ receptors). The TBS group may improve solubility relative to non-silylated analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

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